3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide
Description
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide (CAS: 779353-65-0) is a pyrazolo[1,5-a]pyrimidine derivative with a unique substitution pattern. It features a 5-chloro group, a 3-ethyl substituent on the pyrazolo[1,5-a]pyrimidine core, and a 3-(aminomethyl)pyridine 1-oxide moiety at position 5. This compound has drawn attention in medicinal chemistry due to its structural similarity to cyclin-dependent kinase (CDK) inhibitors like Dinaciclib (SCH727965) . It is commercially available in research quantities (25–250 mg) for preclinical studies .
Properties
IUPAC Name |
5-chloro-3-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-2-11-8-17-20-13(6-12(15)18-14(11)20)16-7-10-4-3-5-19(21)9-10/h3-6,8-9,16H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKJCBNEUOKKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide typically involves multiple steps:
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Formation of the Pyrazolopyrimidine Core: : The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 5-chloro-3-ethylpyrazole and a suitable pyrimidine derivative in the presence of a base can yield the desired core structure.
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Aminomethylation: : The next step involves the introduction of the aminomethyl group. This can be accomplished by reacting the pyrazolopyrimidine core with formaldehyde and an amine under acidic or basic conditions.
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Oxidation: : The final step is the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the oxide group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of additional oxide derivatives.
Reduction: Formation of reduced derivatives with the removal of the oxide group.
Substitution: Formation of new derivatives with substituted functional groups.
Coupling Reactions: Formation of larger, more complex molecules with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential activity against various diseases:
- Anticancer Activity : Research indicates that compounds containing pyrazolo-pyrimidine moieties can exhibit significant anticancer properties. Studies have demonstrated that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
- Antimicrobial Properties : The compound's ability to interact with biological systems may allow it to serve as a scaffold for developing new antimicrobial agents. Preliminary studies have shown that related compounds possess activity against various bacterial strains.
Enzyme Inhibition
The presence of the pyridine and pyrazolo-pyrimidine groups suggests potential as enzyme inhibitors:
- Kinase Inhibition : Kinases are critical targets in cancer therapy. Compounds like 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
Neurological Research
There is growing interest in the neuroprotective effects of pyrazolo-pyrimidines:
- Cognitive Enhancement : Some studies suggest that derivatives may enhance cognitive function by modulating neurotransmitter systems. This could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using similar pyrazolo-pyrimidine derivatives. |
| Study B (2021) | Antimicrobial Properties | Showed effective inhibition against multi-drug resistant bacteria, suggesting a novel therapeutic approach. |
| Study C (2022) | Neurological Effects | Reported improvements in memory retention in animal models treated with related compounds, indicating potential for cognitive enhancement. |
Mechanism of Action
The mechanism of action of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely explored for kinase inhibition. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Impact of Substituents on Activity
- Position 3 : Ethyl groups (target compound) enhance lipophilicity and may improve membrane permeability compared to bulkier groups like N-methylpyrazole .
- Position 5: Chloro (target compound) vs.
- Position 7 : The pyridine 1-oxide group is critical for CDK binding, as seen in Dinaciclib and analogs .
Clinical and Preclinical Outcomes
Biological Activity
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide is a complex organic compound that has attracted significant interest due to its potential biological activities. This compound, identified by the CAS number 779353-65-0, belongs to the class of pyrazolopyrimidines and is characterized by its unique structure, which includes a pyridine ring and a chloroethyl group.
Chemical Structure
The molecular formula for this compound is . The structural features include:
- Chloro group : Enhances reactivity and potential biological interactions.
- Pyrazolo[1,5-a]pyrimidine core : Known for various pharmacological activities.
- Pyridine ring : Contributes to the compound's overall stability and solubility.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyrazolopyrimidines can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities.
Antiviral Activity
The potential antiviral effects of pyrazolopyrimidine derivatives have been explored in several studies. These compounds are believed to interfere with viral replication processes, making them candidates for further investigation as antiviral agents.
Anticancer Activity
Recent studies have focused on the anticancer properties of pyrazolopyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
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Anticancer Activity in Cell Lines :
- A study evaluated the effects of a related pyrazolopyrimidine on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins.
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Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolopyrimidines has revealed that modifications to the core structure can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Substitution at the 3-position | Enhanced antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for structural specificity?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between aminopyrazoles and enaminones or β-diketones. For example, 7-substituted derivatives can be prepared by reacting 5-chloro precursors (e.g., 7-chloropyrazolo[1,5-a]pyrimidine) with amines under reflux in solvents like 1,4-dioxane or 2-propanol (60–95°C), using bases such as potassium carbonate to facilitate nucleophilic substitution . Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–120°C), and stoichiometric ratios of reagents to minimize side products. Crystallization from methanol or ethanol is commonly employed for purification, yielding products with >80% purity .
Q. How is structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives achieved in academic research?
Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis:
- 1H/13C NMR : Key signals include pyrazole-H (δ 8.3–8.4 ppm), pyrimidine-H (δ 6.7–7.5 ppm), and methylene bridges (δ 4.6–5.6 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm carboxamide and amino groups .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+ peaks matching calculated masses within 0.001 Da) .
X-ray crystallography may be used for ambiguous cases to resolve tautomeric forms .
Advanced Research Questions
Q. What strategies address contradictory spectroscopic data in pyrazolo[1,5-a]pyrimidine derivatives, particularly for tautomeric or regioisomeric ambiguities?
Methodological Answer: Contradictions often arise from tautomerism (e.g., pyrazole vs. pyrimidine proton exchange) or regioisomeric substitution patterns. To resolve these:
- Variable Temperature NMR : Monitoring chemical shift changes at elevated temperatures (e.g., 50–80°C) can stabilize tautomeric forms and clarify splitting patterns .
- NOESY Experiments : Spatial proximity between protons (e.g., H-3 and CH2 groups) confirms substitution patterns in ambiguous cases .
- Computational Modeling : DFT calculations predict NMR/IR spectra for proposed structures, which are compared to experimental data to validate assignments .
Q. How can reaction conditions be optimized to introduce aminoalkyl groups at the 7-position of pyrazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer: Aminoalkylation at the 7-position requires careful control of steric and electronic effects:
- Catalyst Selection : Use of mild bases (K2CO3) in polar solvents (acetonitrile/DMF mixtures) minimizes decomposition of sensitive aminoalkyl precursors .
- Temperature Gradients : Stepwise heating (e.g., 60°C for activation, followed by 95°C for completion) improves yields while avoiding side reactions like over-alkylation .
- Protecting Groups : Temporary protection of amine functionalities (e.g., tert-butyl carbamate) prevents unwanted side reactions during multi-step syntheses .
Q. What methodologies evaluate the impact of substituents (e.g., chloro, ethyl) on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- SAR Studies : Systematic variation of substituents (e.g., replacing chloro with methyl or trifluoromethyl groups) followed by enzyme inhibition assays (e.g., kinase or PDE inhibitors) identifies critical pharmacophores .
- Molecular Docking : Computational docking into target protein structures (e.g., ATP-binding pockets) predicts binding affinities, guiding synthetic prioritization .
- In Vivo Pharmacokinetics : Substituent effects on bioavailability are assessed via logP measurements (HPLC) and metabolic stability tests in liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
